4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one is a synthetic organic compound that belongs to the class of tetrahydroquinoxalines. This compound features a unique bicyclic structure that incorporates a cyclopropyl group and two fluorine atoms, which contribute to its potential biological activity and chemical reactivity. The compound is of interest in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.
The compound can be synthesized through various organic chemistry techniques, primarily involving multi-step synthetic pathways that utilize readily available starting materials. Research articles and chemical databases provide insights into its synthesis and applications.
4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one is classified as:
The synthesis of 4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
The synthesis may require careful control of reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm the structure of the synthesized compound.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require catalysts or specific reaction conditions to enhance yield and selectivity. Reaction pathways can be explored using computational chemistry methods for better understanding.
Biological assays are necessary to elucidate the precise mechanism of action and determine effective concentrations for therapeutic applications.
4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one has potential applications in:
Quinoxaline derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyrazine ring. This bicyclic system enables versatile chemical modifications that fine-tune electronic properties, binding affinity, and pharmacokinetic behavior. The structural evolution of these compounds reflects a trajectory from simple antimicrobial agents to targeted therapeutics with precise mechanisms of action. The specific compound 4-cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one (CAS: 1461715-71-8) exemplifies modern rational design approaches to optimize this scaffold for contemporary drug discovery challenges [3]. Its strategic incorporation of sterically constrained cyclopropyl and electron-withdrawing fluoro substituents represents a sophisticated approach to bioactivity modulation, which we explore systematically in this analysis.
Quinoxaline therapeutics trace their origins to mid-20th century antibiotic development. Early breakthroughs emerged from natural product isolation—notably the identification of quinoxaline antibiotics like echinomycin from Streptomyces species, which demonstrated potent DNA-intercalating properties. Synthetic innovation accelerated in the 1960s-70s with the Beirut reaction, enabling efficient construction of quinoxaline 1,4-dioxide systems that became pivotal synthetic intermediates [4]. This method facilitated access to derivatives unattainable via direct oxidation routes, expanding medicinal chemistry exploration.
Table 1: Historical Milestones in Quinoxaline Therapeutic Development
Time Period | Key Advancement | Representative Agents |
---|---|---|
1950-1960s | Natural product isolation | Echinomycin, Actinoleutin |
1965-1975 | Beirut reaction development | 2,3-disubstituted quinoxaline dioxides |
1970s-1980s | Clinical antimicrobial agents | Quinoxidine, Dioxidine |
2000s-Present | Targeted kinase inhibitors | Seliciclib derivatives |
Clinical translation materialized with quinoxidine (2,3-bis(acetoxymethyl)quinoxaline 1,4-dioxide) and dioxidine (2,3-bis(hydroxymethyl)quinoxaline 1,4-dioxide), which entered clinical practice as broad-spectrum antimicrobials during the 1970s [4]. These agents validated the pharmacophore's utility but revealed limitations in solubility and phototoxicity, driving refinement toward partially saturated analogs like tetrahydroquinoxalinones. This shift improved metabolic stability and reduced off-target interactions while retaining core bioactivity. Contemporary research focuses on substitutions that confer selectivity for kinase targets or disrupt pathogen-specific pathways, positioning compounds like our subject molecule at the cutting edge of this evolutionary trajectory.
The tetrahydroquinoxalin-2-one core represents a strategic advancement over planar quinoxalines by introducing a non-aromatic, chiral bicyclic system. Partial saturation of the pyrazine ring reduces planarity, enhancing selectivity for biological targets with asymmetric binding pockets. In 4-cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one (Molecular Formula: C₁₁H₁₀F₂N₂O; MW: 224.21 g/mol), the amide functionality at position 2 establishes critical hydrogen-bonding interactions, while the adjacent tertiary nitrogen enables N-alkylation or salt formation to modulate solubility [2] [3]. The scaffold's conformational flexibility is constrained by the fused ring system, reducing the entropic penalty upon target binding compared with fully flexible chains.
Table 2: Computational Descriptors of the Core Scaffold
Parameter | Value | Significance |
---|---|---|
Predicted CCS (Ų) [M+H]+ | 150.3 | Membrane permeability estimation |
Hydrogen Bond Acceptors | 3 (1 O, 2 N) | Target engagement capability |
Hydrogen Bond Donors | 1 (NH) | Solubility and target interactions |
Rotatable Bonds | 1 | Conformational rigidity |
Computational analysis reveals advantageous physicochemical properties: The protonated form ([M+H]+) exhibits a collision cross section (CCS) of 150.3 Ų, suggesting favorable membrane permeability [2]. SMILES notation (C1CC1N2CC(=O)NC3=C2C(=C(C=C3)F)F) precisely maps the cyclopropyl fusion at N1 and ortho-difluoro substitution pattern, while the InChIKey (MGXYIZXEZNDESJ-UHFFFAOYSA-N) provides a unique structural fingerprint essential for database registration [2]. Synthetic accessibility typically proceeds via cyclocondensation of ortho-fluorinated phenylenediamines with cyclopropanecarbonyl derivatives, followed by selective reduction. Advanced routes employ Beirut-like reactions between benzofuroxans and cyclopropyl enol ethers, achieving superior regiocontrol over electrophilic substitution approaches [4].
Strategic incorporation of cyclopropyl and difluoro substituents transforms the base scaffold into a pharmacodynamically optimized entity. The cyclopropyl moiety at N4 introduces:
Concurrently, the 5,6-difluoro pattern on the benzenoid ring delivers complementary effects:
Table 3: Physicochemical Impact of Substituents
Property | Base Scaffold | + Cyclopropyl | + 5,6-Difluoro |
---|---|---|---|
Calculated logP | 1.05 | 1.82 | 2.24 |
Aqueous Solubility (mg/L) | 1,850 | 420 | 95 |
pKa (tertiary amine) | 7.2 | 8.1 | 8.0 |
Aromatic C-F bond length | - | - | 1.35Å |
Predicted property shifts include a logP increase from 1.05 (unsubstituted) to 2.24 (fully substituted), reflecting enhanced membrane penetration capability [3]. Boiling point (375.9±42.0°C) and density (1.444±0.06 g/cm³) predictions further confirm the compound's solid-state stability under storage conditions [3]. The pKa shift at N1 (predicted 11.99±0.20) indicates predominant neutral species at physiological pH, facilitating blood-brain barrier penetration for CNS-targeted applications [3]. These precisely calibrated modifications exemplify contemporary de-risked design—retaining core pharmacophore integrity while optimizing drug-like properties through rational substituent engineering.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2